4,6-dimethyl-1H-indole-3-carbaldehyde 4,6-dimethyl-1H-indole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15983911
InChI: InChI=1S/C11H11NO/c1-7-3-8(2)11-9(6-13)5-12-10(11)4-7/h3-6,12H,1-2H3
SMILES:
Molecular Formula: C11H11NO
Molecular Weight: 173.21 g/mol

4,6-dimethyl-1H-indole-3-carbaldehyde

CAS No.:

Cat. No.: VC15983911

Molecular Formula: C11H11NO

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

4,6-dimethyl-1H-indole-3-carbaldehyde -

Specification

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
IUPAC Name 4,6-dimethyl-1H-indole-3-carbaldehyde
Standard InChI InChI=1S/C11H11NO/c1-7-3-8(2)11-9(6-13)5-12-10(11)4-7/h3-6,12H,1-2H3
Standard InChI Key NOIHGGOSCVUESP-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C(=C1)NC=C2C=O)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The core structure of 4,6-dimethyl-1H-indole-3-carbaldehyde consists of a bicyclic indole scaffold with substituents influencing its electronic and steric profiles. The methyl groups at positions 4 and 6 enhance steric hindrance, potentially modulating reactivity at the 3-position carbaldehyde group. Computational studies predict a planar indole ring system, with the formyl group adopting a conformation perpendicular to the ring to minimize steric clashes .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC11H11NO\text{C}_{11}\text{H}_{11}\text{NO}
Molecular Weight173.211 g/mol
Density1.2±0.1g/cm31.2 \pm 0.1 \, \text{g/cm}^3
Boiling Point349.3±37.0C349.3 \pm 37.0^\circ \text{C}
Flash Point172.9±33.9C172.9 \pm 33.9^\circ \text{C}
logP\log P2.60
Vapor Pressure0.0±0.8mmHg0.0 \pm 0.8 \, \text{mmHg} at 25C25^\circ \text{C}

Synthetic Methodologies

Table 2: Hypothetical Synthetic Routes

MethodReagents/ConditionsChallenges
Vilsmeier-HaackPOCl3\text{POCl}_3, DMF\text{DMF}, 025C0–25^\circ \text{C}Purification of polar byproducts
Friedel-Crafts AcylationAlCl3\text{AlCl}_3, Cl2CHOCH3\text{Cl}_2\text{CHOCH}_3, DCM\text{DCM}Regioselectivity control

Applications in Pharmaceutical Chemistry

Antimicrobial Agents

Indole derivatives are renowned for their antimicrobial properties. A recent study on 2-(1H-indol-3-yl)quinazolin-4(1H)-ones demonstrated potent activity against Staphylococcus aureus (MIC = 4 µg/mL), with the indole moiety critical for binding to bacterial topoisomerase IV . The electron-withdrawing carbaldehyde group in 4,6-dimethyl-1H-indole-3-carbaldehyde could enhance interactions with microbial enzymes, though direct evidence remains unexplored.

Kinase Inhibitors

The planar indole scaffold is a privileged structure in kinase inhibitor design. For instance, 4,5,6,7-tetrahydro-1H-indazole derivatives bearing indole substituents showed inhibitory activity against cyclin-dependent kinases (CDKs), with IC50_{50} values < 100 nM . Introducing a carbaldehyde group at the 3-position may facilitate Schiff base formation with lysine residues in ATP-binding pockets.

Future Directions

Synthetic Optimization

Developing catalytic asymmetric methods for introducing the carbaldehyde group could yield enantiomerically pure variants, valuable for chiral drug synthesis. Transition-metal-catalyzed C–H activation represents an underexplored avenue .

Biological Screening

Priority areas include:

  • Anticancer Activity: Testing against NCI-60 cell lines to identify lead candidates.

  • Antiviral Potential: Screening for inhibition of viral proteases (e.g., SARS-CoV-2 Mpro^\text{pro}).

  • ADMET Profiling: Assessing pharmacokinetic properties like solubility and metabolic stability.

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